molecular formula C9H7BrO B1343174 4-Bromo-2-Indanone CAS No. 846032-36-8

4-Bromo-2-Indanone

Cat. No.: B1343174
CAS No.: 846032-36-8
M. Wt: 211.05 g/mol
InChI Key: SWTMVUZONAQICS-UHFFFAOYSA-N
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Description

4-Bromo-2-indanone (CAS 846032-36-8) is a brominated derivative of indanone, a bicyclic aromatic ketone. Its molecular formula is C₉H₇BrO, with a molar mass of 211.06 g/mol and a density of 1.608 g/cm³ . The compound has a boiling point of 312°C and a flash point of 126°C, requiring storage in a dark, dry, and cool environment (below -20°C) to maintain stability . It is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a precursor for antibacterial agents and bioactive molecules .

Properties

IUPAC Name

4-bromo-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTMVUZONAQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610535
Record name 4-Bromo-1,3-dihydro-2H-inden-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID30610535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846032-36-8
Record name 4-Bromo-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOINDAN-2-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-Indanone can be synthesized through several methods. One common approach involves the bromination of 2-Indanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Another method involves the cyclization of appropriate precursors. For instance, this compound can be synthesized from 4-bromo-2,3-dihydro-1H-inden-1-one through a series of steps involving oxidation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-Indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-Indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-Indanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The bromine atom’s presence enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

4-Bromo-1-Indanone (CAS 15115-60-3)

  • Molecular Formula : C₉H₇BrO.
  • Applications : Used to synthesize carbamate derivatives and boronate intermediates .
  • Synthesis: Produced via bromination of indanone under acidic conditions .
  • Key Distinction: Bromine at position 1 (vs. position 2 in 4-bromo-2-indanone), leading to different reactivity in substitution reactions .

5-Bromo-1-Indanone (CAS 34598-49-7)

  • Molecular Formula : C₉H₇BrO.
  • Applications : Intermediate in fluorescent compounds and catalysts for polymerization .
  • Research Findings : Derivatives exhibit acetylcholinesterase (AChE) inhibition, relevant to Alzheimer’s drug development .

2-Bromo-1-Indanone (CAS 1775-27-5)

  • Molecular Formula : C₉H₇BrO.
  • Synthesis : Prepared via α-chlorination of aromatic acetyl derivatives followed by bromination .
  • Key Distinction : Bromine at position 2 enhances electrophilic aromatic substitution at adjacent positions .

4-Bromo-2-Methyl-1-Indanone (CAS 174702-59-1)

  • Molecular Formula : C₁₀H₉BrO.
  • Properties : Higher molecular weight (237.09 g/mol) due to the methyl group.
  • Safety : Requires ventilation and protective equipment to avoid inhalation hazards .

Substituted Brominated Indanones

4-Bromo-2-Isopropyl-1-Indanone (CAS 892575-08-5)

  • Molecular Formula : C₁₂H₁₃BrO.
  • Synthesis: Grignard reaction of 4-bromo-1-indanone with isopropyl magnesium bromide .
  • Applications : Key intermediate for antibacterial drugs and pesticides .

4-Bromo-6-Chloro-2-Methyl-1-Indanone (CAS 869063-68-3)

  • Molecular Formula : C₁₀H₈BrClO.
  • Hazards : Classified as hazardous; requires immediate medical attention if inhaled .

Physicochemical Properties

Compound CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications
This compound 846032-36-8 C₉H₇BrO 211.06 312 Antibacterial agents, functional materials
4-Bromo-1-indanone 15115-60-3 C₉H₇BrO 211.06 N/A Boronate intermediates
5-Bromo-1-indanone 34598-49-7 C₉H₇BrO 211.06 N/A AChE inhibitors, polymerization catalysts
2-Bromo-1-indanone 1775-27-5 C₉H₇BrO 211.06 N/A Electrophilic substitution reactions
4-Bromo-2-isopropyl-1-indanone 892575-08-5 C₁₂H₁₃BrO 265.14 N/A Antibacterial drug synthesis

Biological Activity

4-Bromo-2-Indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indanone family, characterized by a bicyclic structure featuring a ketone functional group. The presence of the bromine atom at the 4-position enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of p53 pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)2.18Induction of apoptosis via p53 activation
MCF-7 (Breast)3.5Inhibition of cell proliferation
PC3 (Prostate)4.0Activation of caspase pathways

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa20.0 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling, promoting cell death in cancerous cells.
  • Antimicrobial Action : It disrupts bacterial cell walls and interferes with protein synthesis, leading to bacterial cell death.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Study on Anticancer Effects

A recent study investigated the effects of this compound on HCT116 colorectal cancer cells. The results showed that the compound significantly reduced cell viability with an IC50 value of 2.18 µM, indicating potent anticancer activity. The study also noted that treatment led to increased levels of cleaved PARP, a marker for apoptosis .

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested this compound against various pathogens. The compound exhibited significant antibacterial activity with MIC values ranging from 12.5 to 20 µg/mL against different strains, confirming its potential as an antimicrobial agent .

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